8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one
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Overview
Description
8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a fluorine atom at the 8th position and a lactam ring structure. Benzazepines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of pre-substituted acyclic derivatives into the desired azepines using reactions such as the Heck reaction and other cyclization methods . The preparation typically involves the use of an oven-dried flask charged with 1,3,4,5-tetrahydrobenzo[d]azepin-2-one, which is then evacuated and backfilled with nitrogen. Tetrahydrofuran is added to dissolve the solid, and the reaction proceeds under controlled conditions .
Chemical Reactions Analysis
8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced analogs.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new chemical entities with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a selective agonist for the 5-Hydroxytryptamine (serotonin) receptor subtype 2C. This interaction regulates the activity of the neurotransmitter serotonin, which is involved in various physiological processes such as feeding, satiety, and mood regulation .
Comparison with Similar Compounds
8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydrobenzo[b]azepin-5-one: This compound lacks the fluorine atom at the 8th position and has different biological activities.
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: This compound has a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.
8-Amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one: The presence of an amino group at the 8th position gives this compound unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-5-4-7-2-1-3-10(13)12-9(7)6-8/h4-6H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYGVXJMVHOHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)NC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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